molecular formula C19H29NO2 B8270144 Bornaprolol CAS No. 66451-06-7

Bornaprolol

Cat. No.: B8270144
CAS No.: 66451-06-7
M. Wt: 303.4 g/mol
InChI Key: NACJSVRGPPMZRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bornaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Bornaprolol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of beta-adrenergic antagonists.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

Mechanism of Action

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. As a result, this compound reduces heart rate, myocardial contractility, and blood pressure, making it effective in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Comparison: Bornaprolol is unique in its structure, featuring a bicyclo[2.2.1]heptanyl group, which distinguishes it from other beta-blockers. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties, such as its long duration of action and high affinity for beta-adrenergic receptors .

Properties

CAS No.

66451-06-7

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3

InChI Key

NACJSVRGPPMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O

Origin of Product

United States

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